P2X3 Antagonist Potency
After exhaustive interrogation of ChEMBL, BindingDB, PubChem, and the patent literature covering P2X3/P2X2/3 antagonist programs (including the Roche WO2008000645A1 patent family), no IC50, Ki, or % inhibition value for CAS 696621-82-6 at any purinergic receptor subtype could be located. By contrast, numerous structural analogs within the same patent family—such as Roche's clinical candidate Gefapixant (AF-219) and other disclosed tetrazole-arylamide derivatives—possess publicly reported human P2X3 IC50 values in the low nanomolar range (e.g., 13–100 nM) [1][2]. The absence of data for the target compound means that no quantitative claim of equipotency, superiority, or inferiority can be substantiated.
| Evidence Dimension | Human P2X3 receptor antagonist IC50 |
|---|---|
| Target Compound Data | No data found |
| Comparator Or Baseline | Representative Roche tetrazole-arylamide P2X3 antagonists: IC50 range ~13–100 nM (e.g., Gefapixant IC50 ~13 nM) |
| Quantified Difference | Not calculable |
| Conditions | Various (Fluo-3/AM fluorescence assay in recombinant cell lines, electrophysiology) |
Why This Matters
Without target engagement data, the compound cannot be selected for P2X3-mediated pain or cough models over analogs with known potency.
- [1] Tobinaga H, Kameyama T, Asahi K, et al. P2X3 receptor antagonists Part 2: Discovery of orally bioavailable compounds. Bioorg Med Chem Lett. 2009. Data curated in BindingDB under BDBM50532078 (CHEMBL4437131). View Source
- [2] Abdulqawi R, Dockry R, Holt K, et al. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study. Lancet. 2015 Mar 28;385(9974):1198-205. View Source
